N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(18-9-12-1-2-14-15(7-12)25-11-24-14)13-8-16(20-10-19-13)21-3-5-23-6-4-21/h1-2,7-8,10H,3-6,9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVFJEXDIYQDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then reacted with various reagents to form the final compound. One common method involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with morpholine and a pyrimidine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, with the addition of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure and high-temperature conditions can also be employed to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Key Observations :
Key Insights :
- Challenges in Pyrimidine Functionalization : Unlike the thioxo-pyrimidine derivatives in , the target’s morpholine and carboxamide groups may require orthogonal protection-deprotection strategies to avoid side reactions .
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : The benzodioxole group in the target compound likely increases logP compared to the fluorinated analogue in , which may enhance blood-brain barrier penetration.
- Solubility : The morpholine ring in the target compound improves aqueous solubility relative to the sulfonamide derivative in , which contains a hydrophobic trimethylbenzene group .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a morpholine ring, and a pyrimidine carboxamide structure. Its molecular formula is with a molecular weight of approximately 296.31 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its role as a multi-target tyrosine kinase inhibitor . This class of compounds is known to interfere with signaling pathways involved in cell proliferation and survival, making them promising candidates for cancer therapy.
Key Mechanisms Include:
- Inhibition of Tyrosine Kinases : Disruption of phosphorylation processes that promote tumor growth.
- Induction of Apoptosis : Activation of programmed cell death pathways in cancer cells.
- Anti-inflammatory Effects : Modulation of inflammatory responses that can contribute to tumor progression.
Biological Activity Studies
A variety of studies have assessed the biological activity of this compound:
1. Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Reported IC50 values ranged from 10 to 30 µM depending on the cell line, indicating potent activity.
2. Larvicidal Activity
Research has indicated potential larvicidal properties against Aedes aegypti, the vector responsible for transmitting diseases such as dengue and Zika virus. The compound's structure suggests it may disrupt essential biological processes in larvae.
| Compound | LC50 (µM) | LC90 (µM) | Control (Temephos) LC50 (µM) |
|---|---|---|---|
| This compound | 28.9 ± 5.6 | 162.7 ± 26.2 | <10.94 |
Case Study 1: Cancer Treatment
A study published in Cancer Research evaluated the efficacy of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone.
Case Study 2: Insecticidal Properties
Another investigation focused on the larvicidal effects against Aedes aegypti. The compound exhibited promising results with low toxicity towards mammalian cells, suggesting a favorable safety profile for potential use as an insecticide.
Future Directions
Given its diverse biological activities, further research is warranted to explore:
- Optimization of Pharmacokinetics : Enhancing bioavailability and reducing off-target effects.
- Combination Therapies : Evaluating synergistic effects with existing anticancer drugs.
- Field Trials for Insecticidal Use : Assessing efficacy in natural environments against mosquito populations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide, and how can purity be ensured?
- Methodology : Multi-step synthesis is typically required, starting with functionalization of the pyrimidine core. Key steps include:
- Coupling the benzo[d][1,3]dioxole moiety via reductive amination or nucleophilic substitution .
- Introducing the morpholine group through palladium-catalyzed cross-coupling or direct substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. How can the molecular structure and stereochemistry of this compound be confirmed?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; benzo[d][1,3]dioxole methylene at δ 4.8–5.2 ppm) .
- X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., benzo[d][1,3]dioxole orientation) to confirm spatial arrangement .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., calculated for C₁₉H₂₀N₄O₄: 392.1476) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or HDACs using fluorescence-based kits (e.g., HDAC6 inhibition at 10 µM) .
- Cytotoxicity screening : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, comparing EC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholine vs. piperidine substitution) affect target binding and potency?
- Methodology :
- Perform structure-activity relationship (SAR) studies : Synthesize analogs with varied heterocycles (e.g., piperidine, thiomorpholine) .
- Molecular docking : Compare binding affinities to targets like HDAC6 or EGFR using AutoDock Vina; note that morpholine’s oxygen enhances hydrogen bonding vs. piperidine’s hydrophobicity .
- Validate with isothermal titration calorimetry (ITC) to quantify ΔG and ΔH changes .
Q. How can contradictory activity data across cell lines be resolved?
- Methodology :
- Assay optimization : Control for variables like cell permeability (use PAMPA assay) or metabolic stability (incubate with liver microsomes) .
- Transcriptomic profiling : Compare gene expression in responsive vs. resistant cell lines (e.g., RNA-seq to identify upregulated efflux pumps) .
Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?
- Methodology :
- Rodent models : Administer 10 mg/kg IV/PO to assess bioavailability (LC-MS/MS plasma analysis) and tissue distribution .
- Xenograft models : Use immunodeficient mice with HT-29 colon cancer tumors; monitor tumor volume reduction vs. vehicle controls .
Q. How can target engagement be validated in complex biological systems?
- Methodology :
- Photoaffinity labeling : Synthesize a probe with a diazirine tag; irradiate treated cells to crosslink bound targets, followed by pull-down and LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Heat lysates from treated cells (40–60°C) and quantify remaining soluble target via Western blot .
Data Contradiction Analysis
Q. Why does this compound show variable IC₅₀ values in kinase inhibition assays?
- Resolution :
- Assay conditions : Check ATP concentration (use Km-adjusted levels) and pre-incubation time .
- Off-target effects : Profile against a kinase panel (e.g., DiscoverX) to identify promiscuous binding .
- Solubility limitations : Use DMSO concentrations <0.1% and confirm compound stability via HPLC .
Experimental Design Considerations
Q. What controls are critical when testing this compound in apoptosis assays?
- Recommendations :
- Include staurosporine as a positive control for caspase-3 activation.
- Use annexin V/PI staining with flow cytometry to distinguish early vs. late apoptosis .
- Validate with siRNA knockdown of apoptotic markers (e.g., BAX/BCL-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
